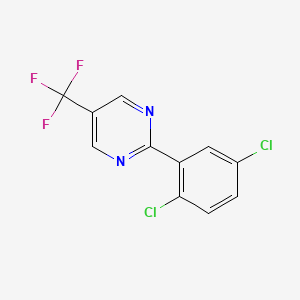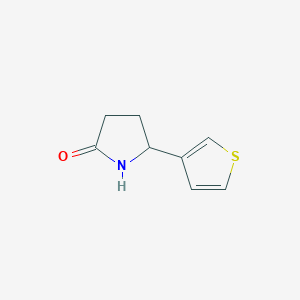
(3-Hydroxypropyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypropyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Hydroxypropyl)boronic acid involves the hydroboration of alkenes. This process typically uses borane (BH3) or its derivatives, which add across the double bond of an alkene to form the corresponding boronic acid. The reaction is usually carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: On an industrial scale, this compound can be produced through the electrophilic trapping of an organometallic reagent with a boric ester. This method involves the reaction of an organometallic compound, such as an organolithium or Grignard reagent, with a boric ester like trimethyl borate (B(OMe)3) at low temperatures to prevent over-alkylation .
化学反应分析
Types of Reactions: (3-Hydroxypropyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions .
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
(3-Hydroxypropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: It is used in the development of sensors and probes for detecting biological molecules, such as sugars and amino acids, due to its ability to form reversible covalent complexes with these molecules.
作用机制
The mechanism by which (3-Hydroxypropyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with a wide range of biological molecules, making it useful in the design of sensors and therapeutic agents. The molecular targets and pathways involved in these interactions include enzymes, proteins, and other biomolecules that contain hydroxyl or amino groups .
相似化合物的比较
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (3-Hydroxypropyl)boronic acid is unique among boronic acids due to its specific structure, which includes a hydroxypropyl group. This structure imparts unique reactivity and binding properties, making it particularly useful in applications that require the formation of reversible covalent bonds with biological molecules. In comparison, phenylboronic acid and methylboronic acid have different substituents, which affect their reactivity and applications. Vinylboronic acid, on the other hand, is more reactive due to the presence of a vinyl group, making it suitable for different types of chemical reactions .
属性
IUPAC Name |
3-hydroxypropylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO3/c5-3-1-2-4(6)7/h5-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMSHEVGMLRIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
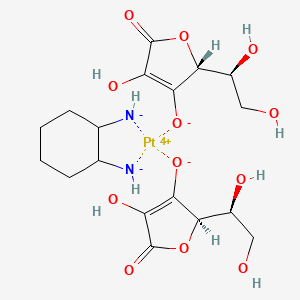
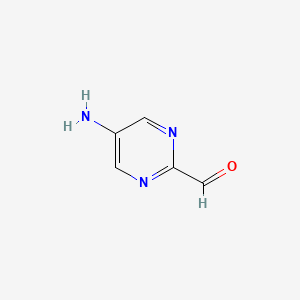
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
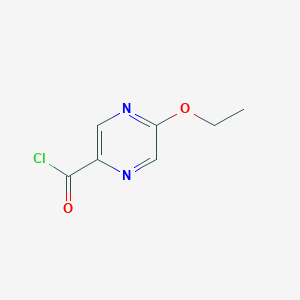
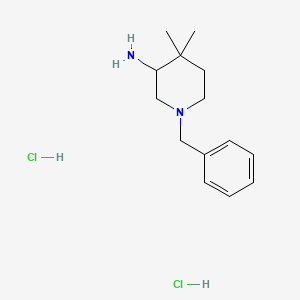
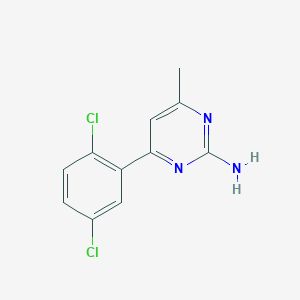
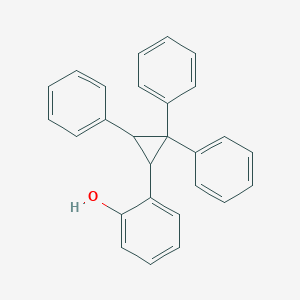
![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
